Chemical structure and properties of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Chemical structure and properties of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
An In-Depth Technical Guide to (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine, a member of the benzothiazine class of heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates from established knowledge of the 4H-benzo[d][1][2]thiazine scaffold and related derivatives to offer a scientifically grounded projection of its characteristics. The guide covers a plausible synthetic route, expected physicochemical and spectroscopic properties, and a discussion of potential pharmacological activities, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel heterocyclic entities.
Introduction to the 4H-Benzo[d][1][2]thiazine Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, nitrogen- and sulfur-containing heterocycles are of particular interest due to their diverse pharmacological profiles. The 4H-benzo[d][1][2]thiazine core is a bicyclic system comprising a benzene ring fused to a 1,3-thiazine ring. This structural motif is found in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The specific arrangement of the heteroatoms and the fused aromatic ring imparts a unique three-dimensional conformation that can facilitate interactions with various biological targets. Derivatives of the related benzo-1,4-thiazine have shown promise as anticancer, antioxidant, and antimicrobial agents.[4][5]
This guide focuses on a specific derivative, (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine. The introduction of an ortho-tolyl-amine substituent at the 2-position of the 4H-benzo[d][1][2]thiazine ring is expected to significantly influence its steric and electronic properties, and consequently, its biological activity.
Chemical Structure and Synthesis
The chemical structure of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine is characterized by the 4H-benzo[d][1][2]thiazine core with an o-tolyl-amine group attached to the C2 carbon.
Diagram 1: Chemical Structure of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine
A 2D representation of the title compound.
Proposed Synthesis
A plausible and efficient synthesis of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine can be conceptualized based on the known synthesis of 2-amino-4H-benzo[d][1][2]thiazine derivatives.[2] A common route involves the reaction of a suitable ortho-substituted benzyl halide with a thiourea derivative.
Diagram 2: Proposed Synthetic Pathway
A high-level overview of the proposed synthesis.
A likely two-step synthesis would involve:
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Formation of the thiourea intermediate: Reaction of 2-mercaptobenzylamine with o-tolyl isothiocyanate in a suitable solvent like ethanol or acetonitrile.
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Intramolecular cyclization: The resulting thiourea intermediate would then undergo an acid-catalyzed intramolecular cyclization to yield the final product, (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of the thiourea intermediate.
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To a solution of 2-mercaptobenzylamine (1 eq.) in anhydrous ethanol, add o-tolyl isothiocyanate (1 eq.).
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Step 2: Cyclization to (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine.
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Dissolve the purified thiourea intermediate in a suitable solvent like toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Heat the mixture to reflux for 8-12 hours, with azeotropic removal of water if necessary.
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Monitor the reaction by TLC.
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After completion, cool the reaction, neutralize the acid, and extract the product with an organic solvent.
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Purify the final compound by column chromatography.
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Physicochemical and Spectroscopic Properties (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristics | Rationale |
| Molecular Formula | C₁₅H₁₄N₂S | Based on the chemical structure. |
| Molecular Weight | 254.35 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Similar benzothiazine derivatives are solids at room temperature.[2] |
| Melting Point | 150-200 °C | The rigid bicyclic core and potential for hydrogen bonding would lead to a relatively high melting point. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in water. | The presence of the aromatic rings and the hydrocarbon nature of the tolyl group suggest lipophilicity. |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), CH₂ protons of the thiazin ring (δ ~4.0-4.5 ppm), NH proton (broad singlet, variable ppm), tolyl CH₃ protons (δ ~2.2-2.4 ppm). | Based on standard chemical shifts for similar structural motifs.[2][6] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C=N carbon (δ ~160 ppm), CH₂ carbon (δ ~30-40 ppm), tolyl CH₃ carbon (δ ~18-22 ppm). | Extrapolated from data on related heterocyclic systems.[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 254. | Corresponding to the molecular weight of the compound. |
Potential Pharmacological Profile and Applications
While the biological activity of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine has not been explicitly reported, the broader class of benzothiazines has demonstrated a wide range of pharmacological effects. This suggests that the title compound could be a valuable lead for drug discovery programs.
Potential as an Antimicrobial Agent
Many sulfur and nitrogen-containing heterocyclic compounds exhibit antimicrobial properties. Benzothiazine derivatives have been reported to possess antibacterial and antifungal activities.[1][3] The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the o-tolyl group might enhance its ability to penetrate microbial cell walls.
Potential as an Anticancer Agent
The benzothiazine scaffold is present in molecules that have shown cytotoxic effects against various cancer cell lines.[4] The planar aromatic rings can intercalate with DNA, while the heterocyclic portion can interact with key enzymes involved in cell proliferation and survival. The specific substitution pattern on the tolyl-amine moiety could be tuned to achieve selectivity for certain cancer types.
Potential as an Enzyme Inhibitor
The structural features of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine make it a candidate for an enzyme inhibitor. For instance, some benzothiazine derivatives have been investigated as inhibitors of acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[7] The nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors, facilitating binding to the active site of an enzyme.
Diagram 3: Potential Drug Development Workflow
A generalized workflow for the development of the title compound as a therapeutic agent.
Conclusion
(4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine represents an intriguing, albeit underexplored, member of the benzothiazine family. Based on the established chemistry and pharmacology of related compounds, it is projected to be a synthetically accessible molecule with a range of interesting physicochemical properties. Its structural features suggest a strong potential for biological activity, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into this promising compound. Experimental validation of the proposed synthesis, properties, and biological activities is a necessary next step to fully elucidate the potential of (4H-Benzo[d][1][2]thiazin-2-yl)-o-tolyl-amine.
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